Enhanced Lipophilicity and Hydrogen-Bond Acceptor Capacity Versus Des-Methoxycarbonyl Analog
The target compound (CAS 6331-17-5) exhibits a computed XLogP3 of 1.7 and possesses six hydrogen bond acceptor (HBA) sites, compared to an XLogP3 of 1.1 and four HBA sites for the des-methoxycarbonyl comparator 2-(4-hydroxyphenyl)-2-oxoacetic acid (CAS 15573-67-8) [1]. The topological polar surface area (TPSA) of the target compound is 101 Ų, substantially larger than the comparator's 74.6 Ų [1]. These differences arise directly from the additional methoxycarbonyl ester group on the target compound, which introduces two extra oxygen atoms capable of acting as hydrogen bond acceptors and contributes to increased lipophilicity through the methyl ester moiety.
| Evidence Dimension | Computed lipophilicity (XLogP3) and hydrogen bond acceptor count |
|---|---|
| Target Compound Data | XLogP3 = 1.7; HBA count = 6; TPSA = 101 Ų |
| Comparator Or Baseline | 2-(4-Hydroxyphenyl)-2-oxoacetic acid (CAS 15573-67-8): XLogP3 = 1.1; HBA count = 4; TPSA = 74.6 Ų |
| Quantified Difference | ΔXLogP3 = +0.6 (55% higher); ΔHBA = +2 (50% more acceptor sites); ΔTPSA = +26.4 Ų (35% larger polar surface) |
| Conditions | PubChem computed properties using XLogP3 3.0 and Cactvs 3.4.6.11 algorithms |
Why This Matters
Higher lipophilicity combined with increased hydrogen bond acceptor capacity can improve passive membrane permeability while retaining aqueous solubility, a critical balance for cellular penetration in bioassays and for organic-phase extraction during synthesis.
- [1] PubChem Compound Summary for CID 240618 (target) and CID 82534 (comparator). NCBI. https://pubchem.ncbi.nlm.nih.gov/compound/240618; https://pubchem.ncbi.nlm.nih.gov/compound/82534. View Source
